1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Overview
Description
1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazines This compound is characterized by its unique structure, which includes an oxazine ring fused to a pyrimidine ring, with an allyl group at position 1 and a phenyl group at position 7
Mechanism of Action
Target of Action
The primary target of 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is various microorganisms, as it has demonstrated antimicrobial activity .
Mode of Action
It is known that the compound has antimicrobial activity, which suggests it may interact with targets in microorganisms to inhibit their growth or replication .
Biochemical Pathways
Given its antimicrobial activity, it likely interferes with essential biochemical processes in microorganisms, such as protein synthesis, cell wall synthesis, or dna replication .
Result of Action
The primary result of the action of this compound is the inhibition of growth or replication of microorganisms, as evidenced by its antimicrobial activity
Biochemical Analysis
Biochemical Properties
1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and analgesic activities . It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can bind to bacterial cell wall components, disrupting their integrity and leading to antimicrobial effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses . By inhibiting this pathway, this compound reduces the expression of pro-inflammatory genes and cytokines . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and modulating gene expression. For example, it binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These interactions result in the modulation of various cellular processes and pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and analgesic activities without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Alternatively, it can accumulate in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . The subcellular localization of this compound is essential for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as 2-aminopyrimidine derivatives, with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazine or pyrimidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require the presence of catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in molecular docking studies to understand its interactions with enzymes or receptors, which can aid in the development of new therapeutic agents.
Comparison with Similar Compounds
1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]thiazine-2,4-dione: Similar structure with a thiazine ring instead of an oxazine ring.
1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]diazine-2,4-dione: Similar structure with a diazine ring instead of an oxazine ring.
Uniqueness: 1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is unique due to its oxazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
7-phenyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKUZJDSFNXJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608755 | |
Record name | 7-Phenyl-1-(prop-2-en-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-66-2 | |
Record name | 7-Phenyl-1-(prop-2-en-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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